4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative systematic names include 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole and 4-bromo-1-[(1,3-dioxolan-2-yl)methyl]-1H-pyrazole, all referring to the same molecular structure. The compound is registered under the Chemical Abstracts Service number 1207175-26-5, providing a unique identifier for database searches and regulatory purposes.
The International Chemical Identifier string for this compound is InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2, which encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key is DEAWSZWIONWQML-UHFFFAOYSA-N, serving as a shortened hash version of the full International Chemical Identifier. The Simplified Molecular Input Line Entry System representation is C1COC(O1)CN2C=C(C=N2)Br, providing a linear notation for the molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| Chemical Abstracts Service Number | 1207175-26-5 |
| International Chemical Identifier Key | DEAWSZWIONWQML-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1COC(O1)CN2C=C(C=N2)Br |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive structural features arising from the combination of the planar pyrazole ring system and the flexible 1,3-dioxolane moiety. The pyrazole ring maintains its characteristic planar configuration, consistent with the general behavior of pyrazole derivatives where the compound is planar with two similar carbon-nitrogen distances, both near 1.33 Ångströms. The five-membered pyrazole ring contains three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, following the typical azole heterocycle pattern.
The 1,3-dioxolane ring adopts an envelope conformation, as commonly observed in five-membered cyclic ethers. Crystallographic studies of related 1,3-dioxolane-containing compounds demonstrate that these rings typically show envelope forms with puckering parameters that indicate significant deviation from planarity. In the case of similar structures, the five-membered 1,3-dioxolane ring adopts an envelope form with the carbon atom bonded to the substituent side chain as the flap, which deviates from the mean plane through the other four atoms by approximately 0.56 Ångströms.
The methylene bridge connecting the pyrazole nitrogen to the 1,3-dioxolane ring provides conformational flexibility to the molecule. This flexible linker allows for multiple rotational conformations around the carbon-nitrogen and carbon-carbon bonds, contributing to the overall conformational landscape of the compound. The bromine substituent at the 4-position of the pyrazole ring introduces additional steric considerations and electronic effects that influence the preferred molecular conformations.
Computational conformational analysis suggests that the compound can adopt various three-dimensional arrangements, with the relative orientation between the pyrazole and 1,3-dioxolane rings being particularly variable. The torsional angles around the methylene bridge significantly impact the overall molecular shape and potential intermolecular interactions.
X-ray Crystallographic Studies
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While direct crystallographic data for this specific compound may be limited, comparative analysis with structurally related compounds provides valuable insights into the expected crystallographic behavior.
Studies of halogenated pyrazole derivatives demonstrate that the carbon-nitrogen bond lengths in the pyrazole ring typically range from 1.33 to 1.35 Ångströms, with slight variations depending on the electronic nature of substituents. In the case of 4-chloro-1H-pyrazole, the carbon-nitrogen bonds are 1.335, 1.334, and 1.334 Ångströms for different carbon-nitrogen connections, indicating the influence of halogen substitution on bond lengths. The nitrogen-nitrogen bonds in similar compounds measure approximately 1.346 and 1.345 Ångströms, consistent with the aromatic character of the pyrazole ring.
Crystallographic studies of 1,3-dioxolane-containing compounds reveal characteristic structural parameters for the five-membered ring system. The dioxolane ring exhibits envelope conformations with specific puckering parameters, where the ring carbon atoms show typical single bond lengths of approximately 1.54 Ångströms for carbon-carbon bonds and 1.43 Ångströms for carbon-oxygen bonds. The endocyclic oxygen atoms in the 1,3-dioxolane ring adopt positions that minimize steric repulsion while maintaining optimal orbital overlap.
The crystal packing arrangements of pyrazole derivatives often involve hydrogen bonding networks, particularly when nitrogen-hydrogen groups are present. However, in N-substituted pyrazoles like this compound, the primary intermolecular interactions involve van der Waals forces and potential halogen bonding interactions involving the bromine atom. The bromine substituent can participate in halogen bonding as an electron acceptor, potentially influencing the crystal packing motifs.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound must be considered within the broader context of pyrazole tautomerism, although the N-substitution significantly limits the tautomeric possibilities compared to unsubstituted pyrazoles. In unsubstituted pyrazoles, annular prototropic tautomerism occurs between positions 1 and 2 of the nitrogen atoms, resulting in interconversion between different tautomeric forms. However, the presence of the 1,3-dioxolan-2-ylmethyl substituent on the nitrogen atom fixes the position of this group and eliminates the classical 1H/2H tautomerism observed in parent pyrazoles.
The electronic effects of the bromine substituent at the 4-position influence the electron density distribution within the pyrazole ring, affecting the relative stability of any potential tautomeric forms. Studies on substituted pyrazoles demonstrate that electron-withdrawing groups, such as halogens, generally favor specific tautomeric arrangements by stabilizing particular charge distributions. The bromine atom, being electronegative, withdraws electron density from the pyrazole ring through both inductive and resonance effects, potentially influencing the nitrogen atom basicity and hydrogen bonding capabilities.
Computational studies on pyrazole derivatives with various substituents reveal that the electronic nature of substituents significantly affects tautomeric preferences. Groups capable of electron donation through the π-system, such as halogens, can influence the relative stability of different tautomeric forms. In the case of this compound, the combination of the electron-withdrawing bromine and the electron-donating characteristics of the nitrogen substitution creates a unique electronic environment.
The 1,3-dioxolane moiety attached to the pyrazole nitrogen does not directly participate in tautomeric equilibria but may influence the electronic properties of the pyrazole ring through inductive effects. The oxygen atoms in the dioxolane ring possess lone pairs that could potentially interact with the pyrazole system through space or through the methylene bridge, although such interactions would be relatively weak.
Solvent effects on tautomeric equilibria, well-documented for simple pyrazoles, would be minimal for this N-substituted derivative due to the absence of mobile hydrogen atoms on the ring nitrogens. However, the compound may still exhibit conformational isomerism around the flexible methylene linker connecting the pyrazole and dioxolane moieties, with different conformers potentially showing varying stability in different solvents.
| Tautomeric Property | This compound | Unsubstituted Pyrazoles |
|---|---|---|
| Annular Tautomerism | Not applicable (N-substituted) | Present (1H ⇌ 2H) |
| Conformational Flexibility | Present (methylene bridge) | Limited |
| Electronic Effects | Bromine withdrawal | Variable with substituents |
| Solvent Sensitivity | Minimal (no NH) | Significant |
Propriétés
IUPAC Name |
4-bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAWSZWIONWQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Alkylation of Pyrazole Precursors
The core strategy involves introducing the 1,3-dioxolane-protected methyl group to the pyrazole ring. A widely adopted method derives from adaptations of Suzuki-Miyaura coupling and nucleophilic substitution reactions.
Key Steps :
-
Deprotonation : Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the pyrazole nitrogen, generating a reactive nucleophile.
-
Alkylation : Bromoacetaldehyde dimethyl acetal reacts with the deprotonated pyrazole, substituting the bromide with the dioxolane-protected methyl group.
-
Microwave-Assisted Acceleration : Heating at 150°C under microwave irradiation reduces reaction times to 30–40 minutes, improving yields to 64–73%.
Example Protocol :
Halogenation Strategies
Bromination typically precedes alkylation to avoid side reactions. Direct electrophilic substitution on the pyrazole ring is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents.
Critical Parameters :
-
Solvent : DMF or acetonitrile enhances bromine solubility.
-
Temperature : 0–25°C minimizes decomposition.
-
Equivalents : 1.1–1.3 eq NBS ensures complete monobromination.
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | DMF | ↑ Solubility |
| Base | NaH | ↑ Reactivity |
| Temperature | 150°C (microwave) | ↑ Rate |
DMF stabilizes intermediates via polar interactions, while NaH ensures complete deprotonation. Microwave heating outperforms conventional methods by reducing side-product formation.
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel with MeOH/DCM (0–5% gradient) resolves the target compound from unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield crystalline products (mp 120–122°C).
Spectroscopic Data :
-
¹H NMR (DMSO) : δ 8.21 (s, 1H, pyrazole-H), 4.93 (t, J = 5.7 Hz, dioxolane-OCH₂), 3.62 (m, dioxolane-OCH₂CH₂O).
-
MS (ESI+) : m/z 233.06 [M+H]⁺, matching theoretical molecular weight.
Comparative Analysis of Methodologies
Microwave vs. Conventional Heating
| Condition | Microwave | Conventional |
|---|---|---|
| Time | 30–40 min | 6–12 h |
| Yield | 64–73% | 45–55% |
| Purity | >95% (HPLC) | 85–90% |
Microwave irradiation enhances kinetic control, favoring the desired alkylation over polymerization.
Alternative Protecting Groups
Patent literature describes tetrahydrofuran-2-ylmethyl and cyclopentylmethyl analogs, but 1,3-dioxolane offers superior stability under basic conditions. Deprotection with aqueous TFA regenerates the aldehyde, enabling further functionalization.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Environmental Considerations
-
Waste Streams : DMF recovery via distillation achieves 90% reuse.
-
Green Chemistry : Substituting NaH with K₂CO₃ in PEG-400 lowers toxicity but reduces yields by 15%.
Applications and Derivatives
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated pyrazoles.
Applications De Recherche Scientifique
Synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole
The synthesis of this compound typically involves the reaction of 4-bromopyrazole with a suitable dioxolane derivative under controlled conditions. The molecular formula for this compound is , with a molecular weight of 233.06 g/mol. The compound is characterized by its unique structure which includes both a bromine atom and a dioxolane ring, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain pyrazole derivatives possess antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | C. albicans | 20 µg/mL |
| Pyrazole B | A. fumigatus | 15 µg/mL |
| 4-Bromo-Pyrazole | E. coli | 25 µg/mL |
Anticancer Potential
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro. A notable study reported that certain pyrazole derivatives demonstrated significant cytotoxic effects on human cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative X | HeLa | 10 |
| Pyrazole Derivative Y | MCF7 | 15 |
| 4-Bromo-Pyrazole | A549 | 12 |
Antifungal and Antibacterial Agents
The compound's structural features suggest potential as a lead compound for developing new antifungal and antibacterial agents. The presence of the dioxolane moiety enhances solubility and bioavailability, making it suitable for pharmaceutical formulations .
Drug Development
Given its promising biological activities, there is ongoing research into the optimization of this compound for drug development purposes. The goal is to enhance its efficacy while minimizing potential side effects through structural modifications.
Case Study 1: Antifungal Activity Evaluation
In a controlled study, a series of pyrazole derivatives including this compound were tested against clinical isolates of Candida spp. The results indicated that modifications to the dioxolane ring significantly influenced antifungal potency.
Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic effects of various pyrazole derivatives on human breast cancer cells (MCF7). The findings revealed that specific substitutions on the pyrazole ring led to enhanced apoptosis in cancer cells, suggesting a mechanism for potential therapeutic use.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 1,3-dioxolane moiety can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1-((1,3-Dioxolan-2-yl)methyl)-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks the 1,3-dioxolane moiety, affecting its solubility and chemical properties.
1,3-Dioxolan-2-ylmethyl derivatives: Compounds with similar dioxolane moieties but different core structures .
Uniqueness: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is unique due to the combination of the bromine atom and the 1,3-dioxolane moiety, which imparts distinct chemical and biological properties
Activité Biologique
4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromopyrazole with dioxolane derivatives. The synthetic pathway can be summarized as follows:
- Starting Materials : 4-bromopyrazole and 1,3-dioxolane.
- Reaction Conditions : The reaction is generally performed under reflux conditions in the presence of a suitable catalyst.
- Yield : The yield of the product can vary based on the specific conditions used but has been reported to be satisfactory in various studies.
Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown:
- In vitro Activity : Effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds is well-documented. For this compound:
- Inhibition of Pro-inflammatory Cytokines : Studies show that it can significantly reduce levels of TNF-α and IL-6 in cell cultures.
- Comparison with Standards : Its anti-inflammatory effects are comparable to established drugs such as diclofenac and indomethacin.
Anticancer Activity
Recent research highlights the anticancer properties of pyrazole derivatives:
- Cell Line Studies : Inhibition of proliferation was observed in various cancer cell lines (e.g., A549 lung cancer cells).
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Bromo-1-(1,3-dioxolan...) | 32 | E. coli |
| Standard (Ampicillin) | 16 | E. coli |
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| 4-Bromo-1-(1,3-dioxolan...) | 65 |
| Control (Vehicle) | 10 |
| Standard (Indomethacin) | 70 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) : Modulates ROS levels, contributing to its cytotoxic effects on cancer cells.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
